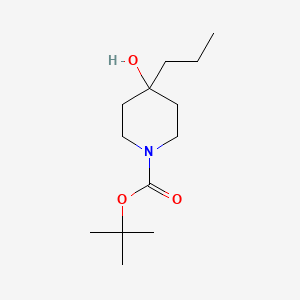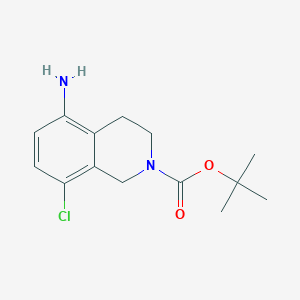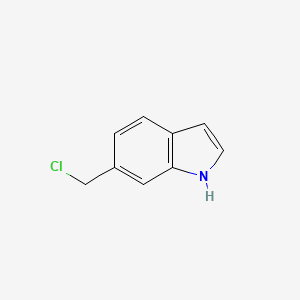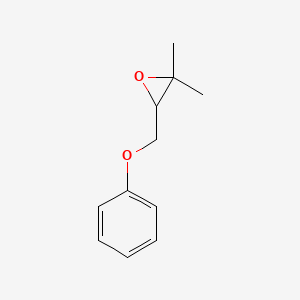![molecular formula C4H9Cl2N3OS B13556767 [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminomethyl derivatives with thiadiazole precursors in the presence of suitable catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It has demonstrated promising activity against certain diseases, including antimicrobial and anticancer properties.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as conductivity and stability. Its versatility makes it suitable for applications in electronics, coatings, and polymers.
作用机制
The mechanism of action of [5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Thiazoles: Thiazoles are structurally similar to thiadiazoles but contain a sulfur atom in place of one of the nitrogen atoms.
Imidazoles: Imidazoles are another class of heterocyclic compounds with two nitrogen atoms in a five-membered ring.
Uniqueness
[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is unique due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C4H9Cl2N3OS |
|---|---|
分子量 |
218.10 g/mol |
IUPAC 名称 |
[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C4H7N3OS.2ClH/c5-1-3-6-7-4(2-8)9-3;;/h8H,1-2,5H2;2*1H |
InChI 键 |
YPULSHCTELQXJH-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NN=C(S1)CO)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)






![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)


